1-Allyl-3-(bromomethyl)benzene
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Overview
Description
1-Allyl-3-(bromomethyl)benzene is an organic compound with the molecular formula C10H11Br It is a derivative of benzene, where an allyl group (CH2=CH-CH2-) and a bromomethyl group (CH2Br) are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-3-(bromomethyl)benzene can be synthesized through several methods. One common method involves the bromination of 1-allylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous-flow processes to enhance efficiency and scalability. These processes often utilize photochemical bromination techniques, which allow for precise control over reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-3-(bromomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygen-containing compounds.
Reduction Reactions: The compound can be reduced to form the corresponding alkane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be employed.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often utilized.
Major Products Formed:
Substitution: Formation of benzyl alcohols or ethers.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkane derivatives.
Scientific Research Applications
1-Allyl-3-(bromomethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving allyl and bromomethyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-allyl-3-(bromomethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the allyl group can participate in various addition and oxidation reactions. These reactions are facilitated by the electron-donating and electron-withdrawing effects of the substituents on the benzene ring .
Comparison with Similar Compounds
- 1-Allyl-4-(bromomethyl)benzene
- 1-Allyl-2-(bromomethyl)benzene
- 1-Allyl-3-chloromethylbenzene
Comparison: 1-Allyl-3-(bromomethyl)benzene is unique due to the specific positioning of the allyl and bromomethyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 1-allyl-4-(bromomethyl)benzene, the 3-positioned compound may exhibit different steric and electronic effects, leading to variations in reaction outcomes .
Properties
IUPAC Name |
1-(bromomethyl)-3-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c1-2-4-9-5-3-6-10(7-9)8-11/h2-3,5-7H,1,4,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVVAUAQMPIANC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC=C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138268-60-5 |
Source
|
Record name | 1-(bromomethyl)-3-(prop-2-en-1-yl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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